2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
Overview
Description
2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a synthetic organic compound that belongs to the class of cyclohepta[c]pyrrol derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a dimethylcyclohepta[c]pyrrol core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohepta[c]pyrrol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclohepta[c]pyrrol core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the methoxy and dimethyl groups can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- 2-(4-fluorophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- 2-(4-methylphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
Uniqueness
2-(4-bromophenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl, methoxy, and dimethyl groups provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-11-17-15(21)5-4-6-16(22-3)18(17)12(2)20(11)14-9-7-13(19)8-10-14/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRBXIHELHQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)Br)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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